molecular formula C17H18ClN3 B12294735 Lergo; Lergotril

Lergo; Lergotril

Cat. No.: B12294735
M. Wt: 299.8 g/mol
InChI Key: JKAHWGPTNVUTNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lergotrile is synthesized through a series of chemical reactions involving the ergoline structure. . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct configuration and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for Lergotrile are not widely documented, the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the consistency and safety of the compound. The process would also need to address the handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Lergotrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of Lergotrile, while substitution reactions can produce halogenated analogs.

Scientific Research Applications

Lergotrile has been explored in various scientific research applications, including:

    Chemistry: As a model compound for studying ergoline derivatives and their chemical behavior.

    Biology: Investigating its effects on dopamine receptors and related biological pathways.

    Medicine: Although not successful in treating Parkinson’s disease, it provides insights into the development of dopamine receptor agonists.

Mechanism of Action

Lergotrile exerts its effects primarily by acting as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing various neurological processes. This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

    Bromocriptine: Another ergoline derivative used as a dopamine receptor agonist.

    Pergolide: Similar in structure and function, used in the treatment of Parkinson’s disease.

    Cabergoline: Known for its long half-life and high affinity for dopamine receptors.

Uniqueness of Lergotrile

Lergotrile’s uniqueness lies in its specific chemical structure, particularly the presence of the chlorine atom and the acetonitrile group.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile

InChI

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3

InChI Key

JKAHWGPTNVUTNB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N

Origin of Product

United States

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